Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Description
Properties
CAS No. |
1698026-83-3 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O5/c25-14-11-20-15-23(21(26)28-16-18-7-3-1-4-8-18)12-13-24(20)22(27)29-17-19-9-5-2-6-10-19/h1-10,20,25H,11-17H2 |
InChI Key |
HCZHUVYBICQHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CCO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation-Cyclization Method
A well-documented method for preparing N-(2-hydroxyethyl)piperazine, a key intermediate, involves a reductive alkylation and cyclization reaction between monoethanolamine and diethanolamine in the presence of hydrogen and a hydrogenation-dehydrogenation catalyst such as nickel-copper-chromia or Raney nickel catalysts. This reaction is conducted under elevated temperature (125–225 °C) and pressure (200–4000 psig, preferably 300–800 psig) in a liquid-phase autoclave system.
| Parameter | Typical Range | Preferred Range |
|---|---|---|
| Temperature | 100–300 °C | 125–225 °C |
| Pressure | 200–4000 psig | 300–800 psig |
| Catalyst Composition | Ni-Cu-Cr (70–80% Ni) | Ni-Cu-Cr (75% Ni, 23% Cu, 2% Cr) |
| Molar Ratio (MEA:DEA) | 10:1 to 1:10 | 3:1 to 1:3 |
The reaction yields N-(2-hydroxyethyl)piperazine with conversion rates up to ~90% and selectivity around 25–35% under optimized conditions. The process can be operated in batch or continuous modes, with product recovery by conventional separation techniques.
Acid-Catalyzed Cyclization from N-(2-hydroxyethyl)oxazolidinone
Another route involves the acid-catalyzed conversion of N-(2-hydroxyethyl)oxazolidinone to dihydroxyethyl piperazine derivatives. In this method, N-(2-hydroxyethyl)oxazolidinone exists in equilibrium with diethanolamine and carbon dioxide, and under acid catalysis (using homogeneous or heterogeneous acid catalysts such as p-toluenesulfonic acid or Lewis acid triflates), it undergoes dehydration and cyclization to form the piperazine ring.
Key features:
- Reaction under ambient to moderately elevated temperatures.
- Catalyst type and concentration, solvent presence, and reaction time are optimized to maximize selectivity and yield.
- Yields of dihydroxyethyl piperazine range from 55% to 90% by weight, depending on conditions.
- Acid catalysts promote intramolecular cyclization favoring the formation of piperazine over polymeric by-products.
Esterification to Form this compound
The dibenzyl esterification of piperazine-1,4-dicarboxylate derivatives is typically achieved by reacting the corresponding dicarboxylic acid or its acid chloride with benzyl alcohol or benzyl halides under conditions that preserve the hydroxyethyl functionality.
A reported synthetic route involves:
- Generation of the piperazine-2,5-dione intermediate or related piperazine dicarboxylate species.
- Conversion to acid chlorides using reagents such as thionyl chloride or oxalyl chloride.
- Subsequent reaction with benzyl alcohol under basic or catalytic conditions to form the dibenzyl ester.
- Protection/deprotection strategies may be employed to safeguard hydroxyethyl groups during esterification.
For example, the synthesis of related dibenzyl piperazine derivatives has been reported via late-stage ring construction followed by benzylation steps, with careful control of reaction conditions to avoid side reactions and ensure high regioselectivity.
Summary Table of Preparation Methods
| Step | Method/Conditions | Catalyst/Reagents | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Formation of N-(2-hydroxyethyl)piperazine | Reductive alkylation-cyclization of monoethanolamine and diethanolamine | Ni-Cu-Cr catalyst, H2, 125–225 °C, 300–800 psig | Conversion up to 90%, selectivity ~25–35% | Batch or continuous; requires pressurized reactor |
| Acid-catalyzed cyclization from N-(2-hydroxyethyl)oxazolidinone | Acid catalysis (p-toluenesulfonic acid, Lewis acids), ambient to elevated temp | Acid catalysts (homogeneous or supported) | Yield 55–90 wt% | Optimized for selectivity; solvent effects important |
| Esterification to dibenzyl ester | Reaction of acid chloride with benzyl alcohol | Thionyl chloride/oxalyl chloride, benzyl alcohol | High purity dibenzyl esters | Protection of hydroxyethyl groups may be needed |
Research Findings and Optimization Insights
- The reductive alkylation method provides a scalable route with controllable selectivity by adjusting temperature, pressure, and catalyst composition.
- Acid-catalyzed cyclization benefits from balancing catalyst acidity and reaction temperature to maximize dihydroxyethyl piperazine formation and minimize by-products.
- Esterification steps require mild conditions to avoid hydroxyethyl group degradation; benzyl esters are commonly formed under standard acid chloride-alcohol coupling protocols.
- Analytical techniques such as ^1H NMR are used to monitor mole fractions of intermediates and products, enabling process optimization.
Chemical Reactions Analysis
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows for hydrogen bonding and other interactions with biological molecules, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
a. Dibenzyl vs. Di-tert-butyl Esters
- Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (Target Compound): Ester Stability: Benzyl esters are cleaved via hydrogenolysis (e.g., Pd/C, H₂), making them suitable for temporary protection in multi-step syntheses . Molecular Weight: ~422.44 g/mol (C₂₂H₂₄N₂O₅), higher than tert-butyl analogs due to benzyl groups.
- Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (CAS 660862-48-6):
Key Difference : The choice of ester dictates deprotection conditions, influencing synthetic pathways in drug development.
b. Mono-Benzyl vs. Di-Benzyl Derivatives
- Benzyl piperazine-1-carboxylate (CAS 104740-55-8):
Substituent Modifications
a. Hydroxyethyl vs. Hydroxymethyl or Cyanomethyl Groups
- Benzyl 2-(cyanomethyl)piperazine-1-carboxylate (): The cyanomethyl group introduces a nitrile moiety, enhancing electrophilicity for nucleophilic substitution reactions. This contrasts with the hydroxyethyl group’s nucleophilic hydroxyl functionality .
b. Aromatic vs. Aliphatic Substituents
- Di-tert-butyl 2-((5-bromopyridin-3-yl)methyl)piperazine-1,4-dicarboxylate (Compound 30 in ):
- A bromopyridyl substituent introduces aromaticity and halogen-mediated reactivity (e.g., cross-coupling), absent in the hydroxyethyl derivative.
Physicochemical Properties
Biological Activity
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (DBHEP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBHEP, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1698026-83-3
- Molecular Formula : C20H26N2O4
- Molecular Weight : 362.43 g/mol
The compound features a piperazine core with two benzyl groups and two carboxylate functional groups, which contribute to its solubility and potential interactions with biological targets.
DBHEP's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. The piperazine ring allows for modulation of neurotransmitter systems, while the carboxylate groups may facilitate interactions with enzymes and receptors.
Key Mechanisms:
- Neurotransmitter Modulation : DBHEP has been shown to influence the activity of neurotransmitters, potentially acting as a modulator in the central nervous system.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of DBHEP. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
The IC50 values indicate that DBHEP exhibits significant cytotoxicity, particularly in breast and glioblastoma cancer cells.
Antiparasitic Activity
DBHEP has also shown promise in antiparasitic applications. In studies involving muscle larvae of Trichinella spiralis, DBHEP demonstrated a mortality rate significantly higher than standard treatments:
| Treatment | Mortality Rate (%) | Concentration (µg/mL) |
|---|---|---|
| DBHEP | 78.3 | 100 |
| Ivermectin | 15.6 | 100 |
| ABZ (Albendazole) | 33.8 | 100 |
These findings suggest that DBHEP could be a viable candidate for further development as an antiparasitic agent.
Case Studies
Several case studies have investigated the biological effects of DBHEP:
-
Neuroprotective Effects :
- A study assessed the neuroprotective effects of DBHEP in models of oxidative stress. Results indicated that DBHEP reduced neuronal cell death by modulating oxidative stress pathways, suggesting its potential in treating neurodegenerative diseases.
-
Anti-inflammatory Activity :
- Research demonstrated that DBHEP could inhibit pro-inflammatory cytokines in macrophage models, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
